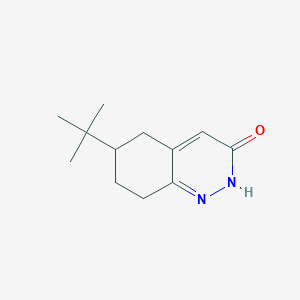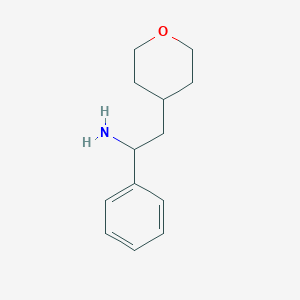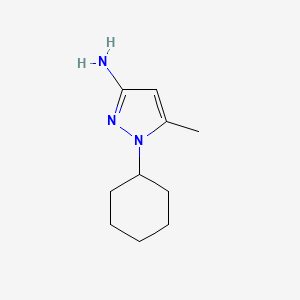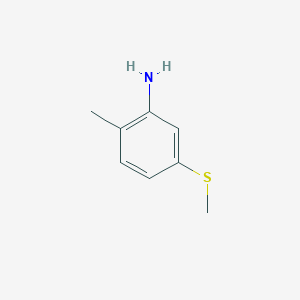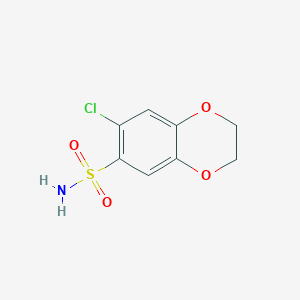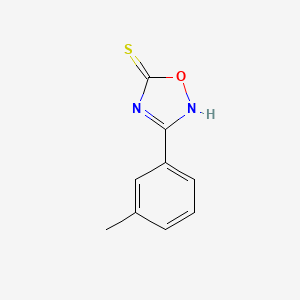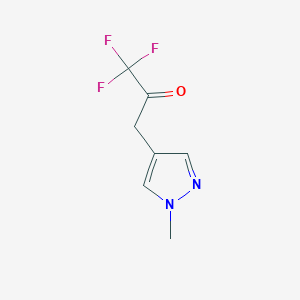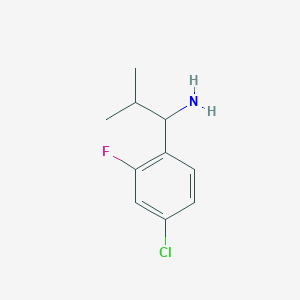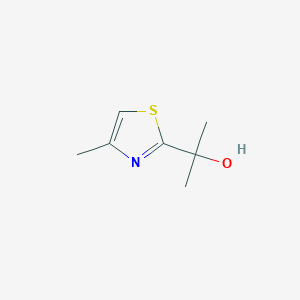
2-(4-Methylthiazol-2-yl)propan-2-ol
Vue d'ensemble
Description
2-(4-Methylthiazol-2-yl)propan-2-ol is a thiazole derivative. It has a molecular formula of C7H11NOS and a molecular weight of 157.23 g/mol . This compound has become increasingly popular in recent years due to its numerous applications in scientific experiments.
Molecular Structure Analysis
The molecular structure of 2-(4-Methylthiazol-2-yl)propan-2-ol consists of a thiazole ring attached to a propan-2-ol group . The thiazole ring is a five-membered ring containing a nitrogen atom and a sulfur atom .Physical And Chemical Properties Analysis
2-(4-Methylthiazol-2-yl)propan-2-ol is a solid or semi-solid or liquid substance . It should be stored in a sealed container in a dry room at room temperature .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
- Synthesis of Triazole Derivatives : 1,2,3-Triazoles, synthesized via copper-catalyzed azide alkyne cycloaddition, demonstrated significant antifungal activity against Candida species. Modifications of these structures could lead to effective antifungal drug candidates (Lima-Neto et al., 2012).
Spectroscopic Studies
- Molecular Organization Studies : Spectroscopic studies have shown that compounds like 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols exhibit different molecular organizations in solvents like methanol and propan-2-ol. These findings are crucial for understanding the behavior of such compounds in various solvents (Matwijczuk et al., 2018).
Evaluation of Toxicity and Cytotoxicity
- Toxicity Assessment of Fluorescent Markers : Recent research has assessed the toxicity of certain triazoanilines synthesized from industrial waste materials. These compounds, including variants of propan-2-ol, have shown low acute toxicity to various biological models, suggesting their potential safe use in biodiesel quality monitoring (Pelizaro et al., 2019).
Antifungal Compound Synthesis
- Synthesis of Fluconazole Analogues : Novel 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, synthesized as fluconazole analogues, showed high antifungal activity against Candida spp. strains, surpassing standard antifungal drugs in efficacy. This demonstrates the potential of these compounds in antifungal therapies (Zambrano-Huerta et al., 2019).
Antimicrobial and Antifungal Activities
- Development of Fungicidal Compounds : A series of 2-arylphenyl ether-3-(1H-1,2,4-triazol-1-yl)propan-2-ol derivatives were synthesized, exhibiting strong antifungal activities against common pathogens. These findings are significant for developing new fungicides (Yu et al., 2009).
Aggregation Effects in Solvents
- Study of Molecular Aggregation : Research into compounds such as 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol in solvents like propan-2-ol has revealed insights into molecular aggregation. This knowledge is important for understanding the behavior of these compounds under different conditions (Matwijczuk et al., 2016).
Safety And Hazards
The safety data sheet for 2-(4-Methylthiazol-2-yl)propan-2-ol indicates that it is potentially harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Propriétés
IUPAC Name |
2-(4-methyl-1,3-thiazol-2-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c1-5-4-10-6(8-5)7(2,3)9/h4,9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCDPTLIQCOSBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylthiazol-2-yl)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



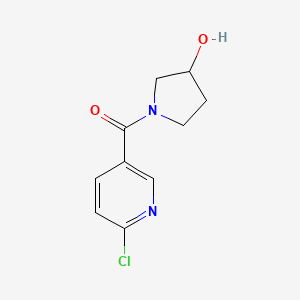
![4-[(Oxolan-2-ylmethyl)amino]pyridine-2-carbonitrile](/img/structure/B1428381.png)
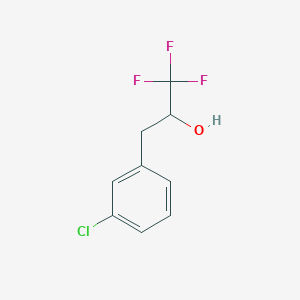
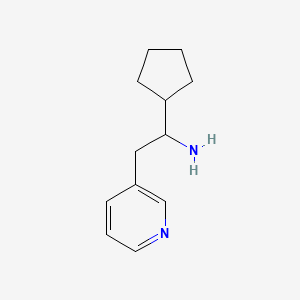
![1-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1428388.png)
![[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1428390.png)
